molecular formula C8H10Br2O2 B164944 Deltamethrinic acid CAS No. 63597-73-9

Deltamethrinic acid

Cat. No. B164944
CAS RN: 63597-73-9
M. Wt: 297.97 g/mol
InChI Key: MDIQXIJPQWLFSD-NJGYIYPDSA-N
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Description

Deltamethrinic acid is a chemical compound, specifically a type of pyrethroid. Its chemical formula is C₈H₁₀Br₂O₂ . It is a synthetic compound whose structure is cis-3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid .


Synthesis Analysis

The synthesis of Deltamethrinic acid has been studied using various methods. One study used Density Functional Theory (DFT) to theoretically analyze the molecular structure of deltamethrin . Another study used various enantiomeric selective chromatographic methods for the separation of different pyrethroic acids, including gas chromatography, supercritical fluid chromatography, and capillary electrophoresis .


Molecular Structure Analysis

The molecular structure of Deltamethrinic acid has been analyzed using Density Functional Theory (DFT). Deltamethrin, which is related to Deltamethrinic acid, is composed of C-Br, C=C, C=N, C=O, C-H, benzene ring, and N-H groups .

Mechanism of Action

Target of Action

Deltamethrinic acid is a synthetic compound inspired by the structures present in the flower head of the plant Chrysanthemum cinerariifolium . It is a pyrethroid ester insecticide that plays a key role in controlling malaria vectors . The primary targets of deltamethrinic acid are pests and parasites, particularly those that pose a threat to agriculture and public health .

Mode of Action

Deltamethrinic acid interacts with its targets by disrupting their nervous system . It binds to the voltage-gated sodium channels in the nerve cells of the pests, causing a delay in the closure of these channels. This leads to an influx of sodium ions, resulting in nerve cell depolarization and eventual paralysis of the pest .

Biochemical Pathways

It is known that deltamethrinic acid interferes with the normal functioning of the nervous system of pests, leading to their paralysis and death

Pharmacokinetics

The pharmacokinetics of deltamethrinic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal (GI) tract as a saturable process mediated by phase III efflux transporters, which pump deltamethrinic acid out of the intestinal enterocytes into the GI tract lumen . This results in minimal net absorption at low concentrations and increasing absorption at higher concentrations .

Result of Action

The molecular and cellular effects of deltamethrinic acid’s action primarily involve the disruption of the nervous system of pests, leading to their paralysis and death . Chronic exposure to deltamethrinic acid has been associated with various adverse health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of deltamethrinic acid. It is highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Mammals and birds can be exposed to deltamethrinic acid through contaminated food, water, or direct contact with the pesticide . Therefore, the use of deltamethrinic acid needs to be regulated and monitored to ensure its safe use and protect the environment and human health .

Safety and Hazards

Deltamethrin, a related compound, is neurotoxic and can be an allergen, causing asthma in some people. It temporarily attacks the nervous system of any animal with which it comes into contact . Deltamethrin is toxic to aquatic life, particularly fish .

properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltamethrinic acid

CAS RN

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes deltamethrinic acid a potent insecticide?

A1: Deltamethrinic acid, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. [] Specifically, it acts on voltage-gated sodium channels, preventing their closure and leading to hyper-excitation of nerve cells. This ultimately results in paralysis and death of the insect. []

Q2: How does the structure of deltamethrinic acid contribute to its activity?

A2: Deltamethrinic acid possesses both geometric and chiral isomerism, resulting in several possible stereoisomers. [] The (1R)-cis isomer exhibits the most potent insecticidal activity. Research has shown that the cis isomers generally demonstrate higher selectivity for the insect sodium channels compared to the trans isomers. [] This highlights the crucial role of stereochemistry in the biological activity of deltamethrinic acid.

Q3: Can you elaborate on the synthesis of deltamethrinic acid and its challenges?

A3: Several synthetic routes have been developed for deltamethrinic acid, many focusing on achieving enantiomeric purity of the active (1R)-cis isomer. One approach utilizes a chemo-enzymatic process starting from a racemic mixture. [] This method employs a lipase enzyme to selectively resolve the desired enantiomer, offering a sustainable alternative to traditional chemical synthesis. Another approach utilizes chiral bicyclic lactams as intermediates in a diastereoselective cyclopropanation reaction, leading to enantiomerically pure deltamethrinic acid. [, , , , ] These studies highlight the ongoing efforts in optimizing deltamethrinic acid synthesis for improved efficiency and stereochemical control.

Q4: How stable is deltamethrinic acid under different environmental conditions?

A4: Research on a closely related compound, cis-permethrin, provides insight into the stability of deltamethrinic acid. Studies have shown that the presence of certain salts, particularly potassium chlorate, can significantly impact the thermal stability of these pyrethroids, leading to decomposition and isomerization at high temperatures. [] This information is crucial for understanding the degradation pathways of deltamethrinic acid and its potential environmental impact.

Q5: What analytical techniques are employed to study deltamethrinic acid?

A5: Various analytical methods are employed to characterize and quantify deltamethrinic acid. High-performance liquid chromatography (HPLC) is widely used for separating and analyzing different isomers of pyrethroids, including deltamethrinic acid. [] This technique, often coupled with UV detection, allows for the determination of enantiomeric purity and quantification of deltamethrinic acid in various matrices.

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